The compound is derived from the reaction of 2-methoxybenzaldehyde with methyl acetoacetate, a common precursor in organic synthesis. It belongs to the family of β-dicarbonyl compounds, which are known for their nucleophilic properties and ability to participate in various chemical reactions, including condensation and cyclization reactions.
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate can be synthesized through various methods, with one notable approach being the Claisen condensation reaction. The synthesis typically involves the following steps:
The yield and purity of the final product can be significantly influenced by the choice of solvent, temperature, and reaction time.
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate has a molecular formula of C12H14O4 and a molecular weight of approximately 222.24 g/mol. The structure consists of:
The molecular structure can be characterized using various spectroscopic techniques:
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate participates in several important chemical reactions:
The efficiency and outcome of these reactions depend on factors such as temperature, solvent choice, and concentration of reactants.
The mechanism of action for methyl 4-(2-methoxyphenyl)-3-oxobutanoate primarily involves its nucleophilic sites reacting with electrophiles. For instance, during condensation reactions:
This mechanism underlies many synthetic pathways involving β-keto esters.
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate finds applications across several fields:
Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is a specialized β-keto ester characterized by a methoxy-substituted aromatic ring at the C4 position. Its systematic IUPAC name directly reflects its molecular architecture: a butanoate chain featuring a ketone at C3 and a methyl ester at C1, with a 2-methoxyphenyl substituent at C4. The compound’s structure—C₁₂H₁₄O₄ (MW: 222.24 g/mol)—combines aromatic and carbonyl functionalities, enabling unique reactivity patterns. Key identifiers include:
Spectroscopic analyses (NMR, IR) confirm the predominance of the keto tautomer in solution, a trait critical for its reactivity. The 2-methoxyphenyl group induces steric and electronic effects that influence conformational flexibility and intermolecular interactions, distinguishing it from para-substituted analogs [1] [8].
Table 1: Nomenclature and Identifiers
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | Methyl 4-(2-methoxyphenyl)-4-oxobutanoate |
| CAS No. (Primary) | 99046-13-6 |
| CAS No. (Alternative) | 131644-96-7 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)CCC(=O)OC |
This compound emerged from methodological advances in β-keto ester synthesis during the late 20th century. Early routes relied on Claisen condensations between methyl acetoacetate and 2-methoxybenzoyl derivatives, but yielded mixtures requiring rigorous purification. A pivotal improvement came from Meldrum’s acid intermediates, where activated carboxylic acids (e.g., 2-methoxyphenylacetic acid) undergo condensation with Meldrum’s acid, followed by alcoholysis to form β-keto esters cleanly [1]. This method, optimized for analogs of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate, achieved yields of 65–96% and high purity, facilitating broader accessibility [1].
The late 1990s–2000s saw refined protocols using NaI/NaHCO₃-mediated alkylations for γ-substituted variants, though the unsubstituted parent compound remained synthetically accessible via classical approaches. Its commercial availability (e.g., Combi-Blocks, catalog JP-4476) by the 2010s underscored its utility as a building block for complex molecules [8].
As a β-keto ester, this compound embodies three reactive centers:
The ortho-methoxy group enhances its role in target-oriented synthesis:
Table 2: Key Applications in Organic Synthesis
| Application Domain | Reaction Type | Role of β-Ketoester |
|---|---|---|
| Quorum-Sensing Inhibitors | Molecular docking with LasR/LuxR | AHL mimic for antibacterial R&D |
| γ-Substituted Derivatives | Nucleophilic amination | Electrophile at C4 position |
| Heterocyclic Construction | Condensation-cyclization | Provides 1,3-dicarbonyl unit |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4